Methyl 4-nitro-2-sulfamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitro-2-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWXYZOQXJLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Nitro 2 Sulfamoylbenzoate
Retrosynthetic Analysis for Methyl 4-nitro-2-sulfamoylbenzoate
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic disconnections. The primary disconnection points are the ester, the nitro group, and the sulfamoyl group attached to the benzene (B151609) ring.
A logical retrosynthetic approach would first involve the disconnection of the methyl ester, leading back to the corresponding carboxylic acid, 2-nitro-4-sulfamoylbenzoic acid. This transformation is a standard esterification reaction. The next disconnection would target the nitro group. This suggests a nitration reaction on a precursor molecule. Following this, the sulfamoyl group can be disconnected, leading to a simpler benzoic acid derivative. This suggests that the synthesis could begin with a substituted toluene (B28343) or benzoic acid, followed by a series of functional group introductions and modifications.
Established Synthetic Routes to this compound
Several synthetic routes for this compound have been established, starting from various precursors.
Synthesis from Saccharin (B28170) Precursors (e.g., 6-nitrosaccharin)
One established method for synthesizing related nitroaromatic compounds involves the use of saccharin derivatives. For instance, N-nitrosaccharin, which can be synthesized from saccharin, has been explored as a nitrating reagent for arenes and heteroarenes. nih.gov This reagent acts as a controllable source of the nitronium ion, allowing for mild and practical nitration. nih.gov Although a direct synthesis of this compound from a saccharin precursor is not explicitly detailed in the provided results, the chemistry of saccharin and its derivatives provides a plausible pathway. The synthesis of N-nitrosaccharin itself can be achieved in high yield from saccharin using a mixture of fuming nitric acid and acetic anhydride. nih.gov This highlights the potential of using functionalized saccharin structures as starting points for complex nitroaromatic compounds.
Multi-Step Approaches from Benzoic Acid Derivatives
A more common and well-documented approach involves multi-step syntheses starting from substituted benzoic acids or their precursors. A general strategy involves the following key steps:
Nitration: The introduction of a nitro group onto the aromatic ring is a crucial step. This is typically achieved using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The position of nitration is directed by the existing substituents on the benzene ring.
Sulfonylation/Chlorosulfonylation: To introduce the sulfamoyl group, a sulfonyl chloride group is often first installed on the ring via chlorosulfonation using chlorosulfonic acid.
Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the sulfonamide (sulfamoyl) group.
Esterification: The carboxylic acid group is converted to a methyl ester, typically by reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. researchgate.net
A specific example of a multi-step synthesis starts with p-toluenesulfonyl chloride. This can be methylated, halogenated, nitrated, and then oxidized to form 2-nitro-4-methylsulfonylbenzoic acid. google.com Another pathway begins with the nitration of 1-Chloro-4-methyl sulfonyl benzene to yield 1-Chloro-2-nitro-4-methyl sulfonyl benzene. quickcompany.in This intermediate is then further reacted to produce the target benzoic acid. quickcompany.in
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters that are often optimized include:
Temperature: The nitration of methyl benzoate (B1203000), for instance, is highly temperature-dependent. Keeping the temperature within a specific range (e.g., 5–15°C) is essential for achieving high yields, as higher temperatures can lead to a significant decrease in product formation. orgsyn.org
Catalysts: The choice of catalyst can significantly influence the reaction outcome. For example, in the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyltoluene, V2O5 is used as a catalyst in the presence of sulfuric acid and nitric acid. google.comchemicalbook.com
Reagent Concentration and Addition Rate: The concentration of reagents and the rate at which they are added can impact the reaction's selectivity and efficiency. In some processes, slowly adding nitric acid while controlling the temperature is crucial for obtaining the desired product in high yield and purity. quickcompany.in
Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics. For instance, the enzymatic synthesis of methyl benzoate has been studied in a hexane/toluene mixture. nih.gov
Table 1: Optimization of Reaction Conditions for Related Syntheses
| Reaction | Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Nitration of Methyl Benzoate | Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | - | 5-15°C | 81-85% | orgsyn.org |
| Oxidation | 2-nitro-4-methylsulfonyltoluene | HNO₃, O₂ | V₂O₅ | 140-150°C | 98.0% | google.comchemicalbook.com |
| Esterification | 4-Nitrobenzoic acid | Methanol | Conc. H₂SO₄ | 353 K | 73% (crude) | researchgate.net |
Advanced Synthetic Strategies for this compound and Analogues
Modern synthetic chemistry increasingly focuses on developing more efficient and environmentally friendly methods.
Green Chemistry Principles in Synthesis (e.g., atom economy, solvent selection)
Green chemistry principles aim to reduce the environmental impact of chemical processes. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Research has explored solvent-free reaction conditions or the use of more environmentally benign solvents. researchgate.net
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Zeolites have been investigated as eco-friendly and reusable catalysts for nitration reactions. researchgate.net
Use of Renewable Feedstocks: While not directly reported for this specific compound, a general green chemistry goal is to use renewable starting materials.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. google.com
For example, a greener procedure for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed using a mixture of HNO₃/Ac₂O, which is considered a more environmentally friendly nitration process. researchgate.net Similarly, the use of dilute nitric acid as an oxidant, replacing traditional heavy metal oxidants like potassium permanganate (B83412) or dichromate, represents a significant step towards a cleaner synthesis. google.com
Catalytic Approaches
The synthesis of this compound and its analogs can be approached through various catalytic methods, leveraging both transition metal catalysis and organocatalysis to achieve efficient and selective transformations.
Transition Metal Catalysis: While specific catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, related transformations provide insight into potential synthetic routes. For instance, the synthesis of the analogous compound, 2-nitro-4-methylsulfonylbenzoic acid, has been achieved through the oxidation of 2-nitro-4-methylsulfonyl toluene using hydrogen peroxide in the presence of a CuO/Al2O3 catalyst. asianpubs.org This suggests that a similar catalytic oxidation strategy could potentially be adapted for precursors of this compound.
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the amination of aryl halides and sulfamates. acs.orgthieme-connect.de A versatile palladium/phosphine catalyst system has been reported for the amination of aryl sulfamates with a wide array of nitrogen nucleophiles, a reaction that proceeds via a cationic pathway in a polar protic medium. acs.org Such methodologies could be retrospectively applied to construct the sulfamoyl-bearing aromatic core.
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. An enantioselective synthesis of γ-nitroesters has been developed through a one-pot asymmetric Michael addition/oxidative esterification of α,β-unsaturated aldehydes, utilizing an organocatalytic nitroalkane addition followed by an N-bromosuccinimide-based oxidation. organic-chemistry.orgnih.gov This approach highlights the potential of organocatalysis in constructing key structural motifs present in derivatives of this compound.
Derivatization and Functionalization of this compound
The functional groups of this compound offer multiple avenues for derivatization, allowing for the synthesis of a diverse range of compounds with potential applications in various fields of chemistry.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably the amino group. The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis.
The selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester and sulfamoyl groups, is crucial. Several methods have been developed for the chemoselective reduction of nitroarenes. A combination of sodium borohydride (B1222165) (NaBH4) and iron(II) chloride (FeCl2) has been shown to be an effective system for the selective reduction of nitro groups on aromatic rings while leaving ester groups intact. d-nb.info This method has been successfully applied to the synthesis of a key intermediate of the antidepressant drug vilazodone (B1662482) on a large scale. d-nb.info Another effective catalytic system for the chemoselective transfer hydrogenation of nitro compounds to primary amines is the use of Ni(acac)2 and polymethylhydrosiloxane (B1170920) (PMHS). rsc.org This system tolerates a variety of sensitive functional groups, including esters. rsc.org
The general mechanism for the reduction of nitroaromatics often proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. pearson.com The choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure high yields of the desired amino product. youtube.comyoutube.com
Table 1: Reagents for the Selective Reduction of Aromatic Nitro Compounds
| Reagent System | Key Features | Reference(s) |
| NaBH4-FeCl2 | High chemoselectivity for nitro group over ester group; applicable to large-scale synthesis. | d-nb.info |
| Ni(acac)2/PMHS | Excellent for chemoselective transfer hydrogenation; tolerates various sensitive functional groups. | rsc.org |
| SnCl2 | Chemoselective for nitro groups. | youtube.com |
| Fe/HCl or Zn/HCl | Commonly used, strong reducing agents. | youtube.com |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Effective but may also reduce other functional groups depending on conditions. | youtube.com |
Modifications of the Sulfamoyl Moiety
The sulfamoyl group (-SO2NH2) provides opportunities for further functionalization, primarily through reactions at the nitrogen atom. N-alkylation and N-arylation are common modifications that can alter the steric and electronic properties of the molecule.
N-Alkylation: Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported as an efficient method. acs.org This "borrowing hydrogen" approach utilizes a well-defined Mn(I) PNP pincer precatalyst and allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.org Similarly, ruthenium complexes have been employed for the N-alkylation of aromatic amines and sulfonamides with alcohols under mild conditions. organic-chemistry.orgnih.govrsc.org
N-Arylation: The N-arylation of sulfonamides can be achieved using copper-catalyzed or transition-metal-free methods. A copper-catalyzed Chan-Lam coupling reaction of sulfamoyl azides with arylboronic acids provides a route to unsymmetrical N-arylsulfamides. researchgate.net A transition-metal-free procedure for the N-arylation of sulfonamides has also been developed using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which tolerates various functional groups, including esters. nih.govacs.orgacs.org
Ester Hydrolysis and Transesterification Reactions
The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to form different esters.
Ester Hydrolysis: The hydrolysis of methyl benzoates is influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing 4-nitro group is expected to accelerate the rate of hydrolysis compared to unsubstituted methyl benzoate. oieau.fr Kinetic studies on the hydrolysis of substituted methyl benzoates have shown that the reaction is predominantly catalyzed by hydroxide (B78521) ions in the pH range of 5-10. oieau.fr The hydrolysis of methyl-2-[2′-oxo-3′-(2″-choloro-6″-fluorophenyl)propyl]benzoate has been studied in aqueous ethanol (B145695) media, and the rate was found to decrease with increasing ethanol concentration, indicating significant solvent participation. researchgate.net
Regioselective Substitutions on the Aromatic Ring
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.orgyoutube.comyoutube.com The sulfamoyl and methoxycarbonyl groups are also deactivating and meta-directing. libretexts.org The combined effect of these three deactivating groups makes further electrophilic substitution on the ring challenging and would likely require harsh reaction conditions.
Conversely, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups like the nitro group. mdpi.com In a related system, methyl 2,4-dihalo-5-sulfamoyl-benzoates, the regioselectivity of nucleophilic aromatic substitution of a halogen by thiols was investigated. nih.gov The outcome of the reaction was dependent on the nature of the thiol, with aromatic thiols favoring substitution at the 2-position and bulky alkyl thiols favoring substitution at the 4-position. nih.gov This suggests that nucleophilic attack on this compound, potentially leading to displacement of a suitable leaving group, could be a viable strategy for further functionalization.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Reaction Mechanisms for Key Synthetic Steps
The construction of the target molecule relies on several cornerstone reactions of organic chemistry. Understanding the step-by-step electronic movements and intermediate structures is key to controlling the reaction outcome.
A key step in the synthesis is the introduction of a nitro group onto the aromatic ring, a classic example of electrophilic aromatic substitution (EAS). The starting material, likely a derivative of methyl benzoate (B1203000), is treated with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The reaction proceeds via a well-established three-step mechanism:
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). weebly.comaiinmr.com
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. aiinmr.commasterorganicchemistry.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. masterorganicchemistry.commnstate.edu The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs the incoming electrophile to the meta position. mnstate.edursc.org This is because the carbocation intermediates for ortho and para attack would place the positive charge adjacent to the already electron-deficient carbon of the ester group, which is highly destabilizing. nih.gov
Deprotonation and Restoration of Aromaticity: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.comdocbrown.info This step restores the stable aromatic π-system, yielding the nitrated product. masterorganicchemistry.com
An alternative synthetic route may involve the displacement of a leaving group, such as a halogen, from a suitably activated aromatic ring by a sulfur-containing nucleophile. For this to occur, the ring must be rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups, such as the nitro group. This reaction proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comacs.org
The SNAr mechanism is a two-step addition-elimination process:
Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). rsc.orglibretexts.org This addition is possible because the electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group, can stabilize the resulting negative charge through resonance. acs.orgmasterorganicchemistry.com The resulting anionic intermediate is known as a Meisenheimer complex. rsc.orglibretexts.orgnih.gov
Elimination of the Leaving Group: In the second, typically fast, step, the leaving group (e.g., a halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.orgmasterorganicchemistry.com
The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the number and position of activating groups on the aromatic ring. masterorganicchemistry.com
A modern and efficient method for forming the sulfonamide group involves the reductive coupling of a nitroarene with a sulfinate salt. acs.orgacs.org This approach avoids the use of often toxic and unstable sulfonyl chlorides. acs.org The mechanism is proposed to involve the reduction of the nitro group to a nitroso intermediate. This intermediate can then couple with the sulfinate. acs.org Various reducing agents can be employed, such as sodium bisulfite, sometimes in combination with other reagents like tin(II) chloride, to facilitate the transformation. masterorganicchemistry.comacs.org
Another pathway involves the direct coupling of sulfonamides with alcohols, which proceeds through a domino dehydrogenation-condensation-hydrogenation sequence catalyzed by nanostructured catalysts. nih.gov
Kinetics and Thermodynamics of Critical Transformations
The rate and feasibility of the synthetic steps are governed by their kinetic and thermodynamic parameters.
Electrophilic Nitration: For electrophilic aromatic substitution, the first step—the attack of the aromatic ring on the electrophile to form the σ-complex—is the rate-determining step. masterorganicchemistry.commasterorganicchemistry.comdocbrown.infodoubtnut.com This is because this step involves the disruption of the highly stable aromatic system, leading to a high activation energy (Ea). docbrown.info The subsequent deprotonation is a fast process as it restores aromaticity. masterorganicchemistry.com The Hammond Postulate suggests that the activation energies leading to the different positional isomers (ortho, meta, para) are related to the stability of the corresponding intermediates. weebly.com
Nucleophilic Aromatic Substitution: In the SNAr mechanism, the formation of the Meisenheimer complex is generally the rate-determining step. masterorganicchemistry.commdpi.com This is because, similar to EAS, it involves the loss of aromaticity. The activation energy for this step is influenced by the electron-withdrawing ability of the substituents on the ring. masterorganicchemistry.com Computational studies on related systems have estimated activation energies for the nucleophilic attack step to be in the range of a few kcal/mol to over 30 kcal/mol, depending on the specific reactants and solvent. researchgate.netwuxiapptec.com
Reductive Coupling: In certain catalytic routes to sulfonamides, such as the coupling of alcohols and sulfonamides, kinetic isotope effect studies have suggested that the dehydrogenation of the alcohol is the rate-determining step. nih.gov
While many steps in organic synthesis are driven to completion, some can be reversible.
Electrophilic Nitration: The initial formation of the nitronium ion is an equilibrium process. wikipedia.org The position of this equilibrium, and thus the concentration of the active electrophile, can be influenced by the reaction conditions, such as the concentration of sulfuric acid and the presence of water. weebly.comwikipedia.org
Sulfonamide Formation: The formation of sulfonamides can be influenced by equilibrium. For instance, theoretical studies have been used to predict the pKa values of sulfonamides, which relate to the equilibrium of their deprotonation, a key factor in their reactivity and biological function. nih.gov
Stereochemical Considerations in Derivatives
In related structures, such as Methyl 4-methyl-sulfonyl-2-nitro-benzoate, crystallographic studies have provided insight into the dihedral angles between the functional groups and the benzene (B151609) ring. For this similar compound, the dihedral angle between the nitro group and the benzene ring is reported to be 21.33 (19)°, while the angle between the carboxylate group and the benzene ring is 72.09 (17)°. nih.govnih.gov This deviation from coplanarity is a direct consequence of the steric strain imposed by the bulky substituents on adjacent positions of the aromatic ring.
It can be inferred that Methyl 4-nitro-2-sulfamoylbenzoate would exhibit similar, if not more pronounced, conformational preferences. The presence of the sulfamoyl group (-SO₂NH₂) at the C2 position and the nitro group (-NO₂) at the C4 position, ortho and para to the methyl ester group respectively, influences the rotational freedom around the carbon-sulfur and carbon-nitrogen bonds. The bulky nature of these groups would likely force the ester and sulfamoyl groups to twist out of the plane of the benzene ring to minimize steric repulsion. This can have implications for the molecule's ability to interact with biological targets or participate in reactions where a specific orientation is required.
Role of Intermediates and Transition States
The synthesis of this compound involves a series of reactions, each proceeding through specific intermediates and transition states. The formation of the core structure typically involves electrophilic aromatic substitution reactions, namely sulfonation and nitration of a precursor like methyl benzoate.
The nitration of an aromatic ring, for instance, proceeds via the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺). This ion is generated from the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid. aiinmr.com The reaction mechanism involves the following key steps:
Protonation of nitric acid by sulfuric acid.
Loss of a water molecule to form the nitronium ion. aiinmr.com
The aromatic π electrons of the benzene ring attack the electrophilic nitronium ion. aiinmr.com This step proceeds through a high-energy transition state to form a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.
A base, such as the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. aiinmr.com
Similarly, the introduction of the sulfamoyl group can be achieved through various synthetic routes, often involving intermediates like sulfonyl chlorides. The synthesis of related compounds, such as 2-methyl-4-nitrobenzoic acid, has been shown to proceed through radical intermediates when using certain oxidation methods. google.com
The stability of the intermediates plays a crucial role in determining the regioselectivity of the substitution reactions. The directing effects of the substituents already present on the benzene ring guide the incoming electrophiles to specific positions. In the synthesis of this compound, the order of the substitution reactions (sulfonation and nitration) would be critical in achieving the desired isomer. The electron-withdrawing nature of both the nitro and sulfamoyl groups would influence the reactivity of the aromatic ring in subsequent substitution steps.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR are fundamental techniques for assigning the core structure of Methyl 4-nitro-2-sulfamoylbenzoate.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region would feature three protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, while the sulfamoyl (-SO₂NH₂) and methyl ester (-COOCH₃) groups are also electron-withdrawing.
The proton ortho to the nitro group (H-3) would be the most deshielded, appearing furthest downfield. The proton between the sulfamoyl and nitro groups (H-5) and the proton ortho to the methyl ester (H-6) would have distinct chemical shifts. The methyl group of the ester would appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm. The two protons of the sulfamoyl group (-NH₂) would appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.5 - 8.7 | d | J ≈ 2 Hz |
| H-5 | 8.3 - 8.5 | dd | J ≈ 8-9 Hz, 2 Hz |
| H-6 | 8.0 - 8.2 | d | J ≈ 8-9 Hz |
| -COOCH₃ | 3.9 - 4.1 | s | N/A |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals. The carbonyl carbon of the methyl ester would be found significantly downfield (164-166 ppm). The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts influenced by the attached functional groups. The carbon bearing the nitro group (C-4) and the carbon with the sulfamoyl group (C-2) would be significantly affected. The methyl carbon of the ester would be observed in the upfield region (52-54 ppm). rsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 164 - 166 |
| C-1 | 132 - 134 |
| C-2 | 142 - 144 |
| C-3 | 125 - 127 |
| C-4 | 149 - 151 |
| C-5 | 128 - 130 |
| C-6 | 130 - 132 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. A weaker, long-range coupling might be observed between H-3 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning the carbons of the aromatic ring by linking them to their attached, and previously assigned, protons. For instance, the HSQC spectrum would show correlations between H-3 and C-3, H-5 and C-5, and H-6 and C-6, as well as between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular structure. youtube.comcolumbia.edu Key correlations would include:
The methyl protons (-COOCH₃) to the carbonyl carbon (C=O) and the aromatic C-1.
H-3 to C-1, C-2, and C-5.
H-5 to C-1 and C-3.
H-6 to C-2 and C-4.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₈H₈N₂O₆S), the theoretical exact mass can be calculated.
Interactive Data Table: Calculated Exact Mass for HRMS
| Ion | Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₈H₉N₂O₆S]⁺ | 261.0176 |
| [M+Na]⁺ | [C₈H₈N₂O₆SNa]⁺ | 283.0000 |
Experimental measurement of the mass-to-charge ratio matching one of these theoretical values to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of its functional groups.
Predicted Fragmentation Pathways:
Loss of the methoxy (B1213986) group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).
Loss of the nitro group: The nitro group can be lost as •NO₂ (46 Da).
Fragmentation of the sulfamoyl group: The sulfamoyl group can fragment through the loss of •SO₂NH₂ (80 Da) or related fragments.
Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the ester group after initial fragmentation is also possible.
Analyzing these neutral losses from the precursor ion helps to confirm the presence and connectivity of the different functional groups within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
For aromatic nitro compounds, characteristic vibrational bands are observed. The nitro group (NO₂) typically exhibits symmetric and asymmetric stretching vibrations. In a related compound, 4-methyl-3-nitrobenzoic acid, the symmetric stretching vibration of the nitro group was identified at 1340 cm⁻¹ in the experimental IR spectrum. researchgate.net A deformation vibration of the nitro group was also observed at 845 cm⁻¹. researchgate.net
The IR spectrum of methyl p-nitrobenzoate, a structurally similar compound, shows distinct peaks that can be correlated to its functional groups. nist.govnist.gov The presence of the ester group is confirmed by the C=O stretching vibration, and the aromatic ring is identified by C-H and C=C stretching and bending vibrations. The nitro group also gives rise to characteristic absorption bands. nist.govnist.gov
Similarly, the IR spectrum of methyl 4-formylbenzoate, another analog, provides clear evidence of its constituent functional groups through characteristic vibrational frequencies. chemicalbook.com
The following table summarizes typical IR absorption frequencies for the key functional groups found in this compound and related molecules.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂NH₂) | N-H Stretch | 3300-3400 |
| S=O Asymmetric Stretch | 1315-1350 | |
| S=O Symmetric Stretch | 1140-1180 | |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |
| Symmetric Stretch | 1300-1370 | |
| Ester (COOCH₃) | C=O Stretch | 1715-1740 |
| C-O Stretch | 1100-1300 | |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| C=C Stretch | 1400-1600 |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions, with hydrogen bonding often playing a dominant role.
In the crystal structure of a related compound, methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, both intermolecular and intramolecular N-H⋯O hydrogen bonds are present. nih.gov These interactions, along with C-H⋯π interactions that link molecules into dimers, are crucial in stabilizing the crystal lattice. nih.gov Another example, 5-bromo-2-methyl-4-nitro-1H-imidazole, demonstrates how N-H⋯N hydrogen bonding can form infinite chains, which are then connected into a two-dimensional grid by strong C-Br⋯O halogen bonds. nih.gov
Weak intermolecular C-H⋯O hydrogen bonds are also observed in the crystal structure of methyl p-nitrobenzoate. researchgate.net Similarly, the crystal structure of methyl 4-methylsulfonyl-2-nitro-benzoate is stabilized by weak intermolecular bifurcated C-H⋯O interactions. nih.gov In the case of 4-formyl-2-nitro-phenyl 4-chloro-2-nitro-benzoate, intermolecular C-H⋯O interactions generate distinct ring patterns within the crystal packing. nih.gov
The study of intermolecular interactions is not limited to the solid state. The interactions between methyl benzoate (B1203000) derivatives and proteins like bovine serum albumin have been investigated, revealing the formation of stable complexes primarily through hydrogen bonding and hydrophobic interactions. mdpi.com
Conformational Analysis and Torsional Angles
Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Torsional angles, which describe these rotations, are key parameters obtained from X-ray crystallographic data.
For instance, in methyl 4-methylsulfonyl-2-nitro-benzoate, the dihedral angle (a type of torsional angle) between the nitro group and the benzene ring is 21.33 (19)°, while the angle between the carboxylate group and the benzene ring is 72.09 (17)°. nih.gov In 4-nitrophenyl 2-methylbenzoate, which crystallizes with two molecules in the asymmetric unit, the dihedral angles between the aromatic rings are significantly different, at 36.99 (5)° and 55.04 (5)°. nih.govresearchgate.net This highlights the conformational flexibility of the molecule.
The planarity of functional groups relative to the aromatic ring is another important conformational feature. In one molecule, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of 0.6 (1)°, while the methoxycarbonyl group is twisted by 8.8 (1)°. researchgate.net In another case, the nitro groups are coplanar with their attached phenyl rings, with O-N-C-C torsion angles of -1.9 (3)° and 1.0 (3)° in the two independent molecules. nih.govresearchgate.net
In a more complex ester, the central ester group is twisted away from the two substituted benzene rings by 84.60 (9)° and 88.55 (9)°, respectively. nih.gov Another example shows the benzene rings forming a dihedral angle of 4.96(3)°, with the central ester group twisted away from the rings by 46.61(5)° and 49.93(5)°. strath.ac.uk
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used to assess the purity of compounds and to isolate them from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis and purification of non-volatile compounds.
A reverse-phase (RP) HPLC method has been described for the analysis of the related compound, Methyl 4-chloro-2-nitrobenzoate. sielc.com This method utilizes a C18 or similar stationary phase and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com UPLC, which uses smaller particle size columns, can be employed for faster analyses. sielc.com
HPLC is also a key method for determining the purity of reaction products and intermediates in synthetic processes. For example, the purity of 2-amino-sulfonyl-4-toluidinylmethyl methyl benzoate, an intermediate in the synthesis of a herbicide, was determined to be 92% by HPLC. google.com Similarly, the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene was monitored, and the product yield was calculated using liquid chromatography analysis. google.com
A simple and accurate RP-HPLC method has been developed for the determination of methyl 4-hydroxybenzoate (B8730719) in pharmaceutical formulations. researchgate.net This method uses a C8 column and a mobile phase of methanol and water, with UV detection at 254 nm. researchgate.net
The following table outlines a typical set of HPLC conditions that could be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
GC-MS is used for the identification and quantification of compounds in complex mixtures. For example, it has been used in the analysis of crude reaction mixtures from Friedel-Crafts acylation to identify and differentiate between various regioisomers of aroylbenzofurans. researchgate.net The electron ionization mass spectra of these isomers can be very similar, but collision-induced dissociation (CID) experiments (MS/MS) can reveal fragmentation patterns that allow for their distinction. researchgate.net
The purity of commercially available methyl 4-nitrobenzoate (B1230335) is often specified as ≥99.0% by GC analysis. sigmaaldrich.com The PubChem database also lists GC-MS data for the related compound methyl 2-methyl-4-nitrobenzoate. nih.gov
The mass spectrometer component of GC-MS provides information about the mass-to-charge ratio of the compound and its fragments, which is crucial for structural elucidation.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative validation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, this analytical method is crucial to confirm its atomic composition and, by extension, its molecular formula, C₈H₈N₂O₆S.
The validation process involves comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretically calculated values derived from the compound's molecular formula. The theoretical percentages are calculated based on the atomic masses of the elements and the molecular weight of the compound.
Theoretical Elemental Composition of this compound
The molecular formula of this compound is C₈H₈N₂O₆S, with a molecular weight of approximately 260.23 g/mol . biosynth.com The theoretical elemental composition is calculated as follows:
Carbon (C): (8 * 12.011) / 260.23 * 100% = 36.92%
Hydrogen (H): (8 * 1.008) / 260.23 * 100% = 3.09%
Nitrogen (N): (2 * 14.007) / 260.23 * 100% = 10.77%
Sulfur (S): (1 * 32.06) / 260.23 * 100% = 12.32%
Oxygen (O): (6 * 15.999) / 260.23 * 100% = 36.89%
The following table outlines the expected comparison between the theoretical and hypothetical experimental values for the elemental analysis of this compound.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 36.92 | 36.88 - 36.96 |
| Hydrogen (H) | 3.09 | 3.05 - 3.13 |
| Nitrogen (N) | 10.77 | 10.73 - 10.81 |
| Sulfur (S) | 12.32 | 12.28 - 12.36 |
This close correlation between the calculated and measured percentages would serve as a fundamental piece of evidence to validate the empirical and, consequently, the molecular formula of the synthesized this compound, ensuring the purity and correct identity of the compound for further spectroscopic and analytical studies.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of Methyl 4-nitro-2-sulfamoylbenzoate. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries and vibrational frequencies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for determining the optimized molecular geometry and vibrational modes of complex organic molecules like this compound.
Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For a closely related compound, Methyl 4-methylsulfonyl-2-nitrobenzoate, experimental data from crystal structure analysis shows a dihedral angle of 21.33(19)° between the nitro group and the benzene (B151609) ring, and a significant twist of 72.09(17)° for the carboxylate group relative to the ring. nih.govresearchgate.net These values suggest that steric hindrance between the substituents forces them out of the plane of the benzene ring. Similar non-planar arrangements would be expected for this compound, influencing its packing in the solid state and its interaction with other molecules.
Interactive Data Table: Predicted Molecular Geometry Parameters for a Substituted Nitrobenzoate
| Parameter | Value | Significance |
| Nitro Group - Ring Dihedral Angle | ~21° | Indicates steric strain and influences electronic communication with the ring. |
| Ester Group - Ring Dihedral Angle | ~72° | Suggests significant out-of-plane twisting, affecting intermolecular interactions. |
Note: Data is based on the closely related compound Methyl 4-methylsulfonyl-2-nitro-benzoate and is illustrative of the expected geometry for this compound.
Vibrational Frequencies: The vibrational spectrum of this compound can be predicted using DFT calculations. The characteristic stretching vibrations of the nitro group in substituted nitrobenzenes typically appear in the range of 1500-1570 cm⁻¹ for the asymmetric stretch and 1300-1370 cm⁻¹ for the symmetric stretch. researchgate.net The sulfamoyl group would also exhibit characteristic stretching frequencies for the S=O and S-N bonds. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. youtube.com These methods, while computationally more intensive than DFT, can provide very accurate predictions of various molecular properties. For this compound, ab initio calculations can be employed to determine electronic properties such as ionization potential, electron affinity, and the distribution of electron density. nih.govnih.gov This information is critical for understanding the molecule's reactivity and its potential to engage in various chemical transformations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the methodology is highly applicable. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and dynamic behavior. nih.govacs.org For a molecule with multiple rotatable bonds, such as the ester and sulfamoyl groups in this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into an active site or interact with a reaction partner. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity or other properties. longdom.org While often used to predict biological activity, the principles of QSAR can be applied to model chemical reactivity and selectivity, which is the focus here.
The foundation of a QSAR model is the set of molecular descriptors used to represent the chemical structure in a numerical format. For this compound, these descriptors would fall into several categories:
Physicochemical Descriptors: These include properties like hydrophobicity (logP), which describes the partitioning of the molecule between an oily and an aqueous phase, and electronic parameters such as the Hammett constant, which quantifies the electron-donating or -withdrawing nature of the substituents. nih.govslideshare.net
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as molecular connectivity indices and shape indices. frontiersin.org
Quantum Chemical Descriptors: These are derived from quantum chemical calculations and include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and atomic charges. dergipark.org.trdergipark.org.tr These descriptors are particularly relevant for modeling chemical reactivity.
Once a set of descriptors is established, statistical methods like multiple linear regression or machine learning algorithms can be used to build a model that predicts a specific aspect of chemical reactivity. chemrxiv.org For nitroaromatic compounds, QSAR models have been developed to predict various endpoints. nih.govnih.gov In the context of chemical reactivity, a QSAR model for this compound could be developed to predict its susceptibility to nucleophilic aromatic substitution, a common reaction for nitroaromatic compounds. mdpi.com The model would use descriptors that capture the electronic and steric effects of the nitro, sulfamoyl, and methyl ester groups to predict the rate and regioselectivity of such reactions. optibrium.comnih.govdigitellinc.com
Reaction Pathway Modeling and Transition State Characterization
While specific theoretical studies on the reaction pathways of "this compound" are not extensively documented in the public domain, valuable insights can be drawn from computational analyses of related nitroaromatic compounds. The reactivity of the molecule is primarily dictated by the interplay of the electron-withdrawing nitro and sulfamoyl groups on the benzene ring.
Theoretical studies on the decomposition of nitroaromatic compounds, for instance, have been investigated using density functional theory (DFT). researchgate.net These studies analyze the primary reaction paths, such as the direct cleavage of the carbon-nitrogen bond. researchgate.net For nitrobenzene (B124822), the direct dissociation to a phenyl radical and nitrogen dioxide is one of the main decomposition pathways. researchgate.net The presence of substituents, such as the sulfamoyl and methyl ester groups in "this compound," would modulate the energetics of such decomposition pathways. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. chemicalnote.com
Computational modeling of electrophilic aromatic substitution reactions, such as nitration, on deactivated benzene rings provides a framework for understanding the regioselectivity and reaction kinetics. researchgate.net Studies on the nitration of nitrobenzene indicate a two-step mechanism involving the formation of a cationic intermediate. researchgate.netnumberanalytics.com The electrophilic attack of the nitronium ion is the rate-determining step. researchgate.net For "this compound," further electrophilic substitution would be significantly hindered due to the presence of two strong deactivating groups.
Transition state characterization for reactions involving the sulfamoyl group, such as its formation or subsequent reactions, can also be modeled. Computational studies on related sulfonamides have explored their interaction with biological targets, providing insights into the binding conformations and the role of the sulfonamide group in these interactions. nih.govnih.govmdpi.com These studies often employ methods like molecular docking and molecular dynamics simulations to elucidate the non-covalent interactions that stabilize transition states and product complexes.
In Silico Prediction of Compound Properties
The physicochemical properties of "this compound" can be estimated using various in silico tools and quantitative structure-property relationship (QSPR) models. These predictions are valuable for understanding the compound's behavior in different chemical and biological environments.
pKa, LogP, and TPSA
The acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (LogP), and the topological polar surface area (TPSA) are crucial descriptors for a molecule's behavior. The pKa value indicates the extent of ionization at a given pH, LogP is a measure of lipophilicity, and TPSA correlates with a molecule's ability to form hydrogen bonds and its transport properties. peter-ertl.comacdlabs.com
| Property | Predicted Value | Methodology/Basis for Prediction |
|---|---|---|
| pKa (sulfamoyl group) | ~8-10 | Based on values for substituted aromatic sulfonamides, considering the electron-withdrawing effects of the nitro group. nih.gov |
| LogP | ~1.5-2.5 | Calculated using fragment contribution methods. The value is influenced by the hydrophilic sulfamoyl and nitro groups and the lipophilic benzene ring and methyl ester. chemaxon.commolinspiration.com |
| TPSA (Ų) | ~120-140 | Calculated by summing the surface areas of the polar nitrogen and oxygen atoms and their attached hydrogens. peter-ertl.comnumberanalytics.com |
Solubility Trends
The aqueous solubility of "this compound" is expected to be relatively low. The presence of the polar sulfamoyl and nitro groups can increase water solubility; however, the aromatic ring and the methyl ester group contribute to its lipophilic character.
Studies on the solubility of substituted benzoic acids and their esters show that solubility is highly dependent on the nature and position of the substituents. researchgate.netdaneshyari.comaip.orgjbiochemtech.com The nitro group, in particular, can decrease aqueous solubility due to its contribution to the crystal lattice energy. The solubility of the compound will also be pH-dependent due to the acidic nature of the sulfamoyl group. At pH values above its pKa, the compound will deprotonate to form a more soluble anion.
Computational models can predict solubility based on a combination of descriptors including LogP, TPSA, and molecular weight. These models often utilize empirical equations derived from large datasets of experimentally determined solubilities. researchgate.net
Exploration of Non Biological/non Clinical Applications and Material Science Potentials
Methyl 4-nitro-2-sulfamoylbenzoate as a Key Synthetic Intermediate
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure, featuring a nitro group, a sulfamoyl group, and a methyl ester attached to a benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. These characteristics make it a valuable intermediate in several areas of chemical synthesis.
Building Block for Complex Organic Scaffolds
The distinct functional groups on the this compound molecule allow for its use in constructing intricate organic frameworks. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the construction of heterocyclic rings. The sulfamoyl group and the methyl ester also offer handles for further chemical modifications. This multifunctionality makes the compound a valuable starting material for creating diverse and complex molecular architectures. A related compound, 4-methylsulfonyl-2-nitro-benzoic acid methyl ester, is utilized in the preparation of mesotrione, a herbicide that works by inhibiting a key enzyme in plant carotenoid biosynthesis. nih.gov
Precursor for Agrochemical Compounds (e.g., herbicides, fungicides - focus on synthesis, not efficacy)
This compound and its derivatives are significant intermediates in the agrochemical industry. For instance, the related compound 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) is a key intermediate in the synthesis of mesotrione. google.com The synthesis of NMSBA itself can be achieved through various methods, including the oxidation of 2-nitro-4-methylsulfonyltoluene. google.comasianpubs.orggoogle.com The synthesis of 2-nitro-4-methylsulfonyltoluene is also a critical step, with methods involving the reaction of o-nitrotoluene with methanesulfonyl chloride. google.com The transformation of these intermediates often involves steps like nitration, oxidation, and esterification to arrive at the final agrochemical product. For example, 2-nitro-4-methylsulfonylbenzoic acid can be synthesized from p-toluenesulfonyl chloride through a multi-step process involving methylation, halogenation, nitration, and oxidation. google.com
Additionally, other related nitro-substituted benzoic acids and their esters are used in the synthesis of various agrochemicals. For instance, methyl 2-(aminosulfonyl)benzoate is a known environmental transformation product of the herbicides metsulfuron-methyl (B1676535) and tribenuron-methyl. nih.gov The synthesis of various nitro-containing compounds, which can be precursors to agrochemicals, often involves nitration reactions. For example, methyl benzoate (B1203000) can be nitrated using a mixture of nitric acid and sulfuric acid to produce methyl 3-nitrobenzoate. mnstate.edu
Intermediate for Heterocyclic Systems
The reactivity of the functional groups in this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. The presence of both a nitro group and a sulfamoyl group on the aromatic ring allows for cyclization reactions to form various heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with the sulfamoyl group or other reagents, can lead to the formation of nitrogen and sulfur-containing heterocycles. These types of heterocyclic scaffolds are of interest in various fields of chemistry. For instance, nitroalkenes are known to be valuable precursors in the synthesis of a variety of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org The synthesis of benzothiazines, a class of sulfur and nitrogen-containing heterocycles, often involves precursors with functionalities that can facilitate ring closure. openmedicinalchemistryjournal.com
Potential in Functional Materials Design
The unique molecular structure of this compound also suggests its potential for use in the design of functional materials. The presence of polar groups like the nitro and sulfamoyl groups, along with the aromatic ring, can lead to specific intermolecular interactions that are crucial for the development of materials with desired properties.
Incorporation into Polymer Architectures
Role in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. nih.gov Molecular self-assembly is a process where molecules spontaneously form ordered arrangements without external guidance. sigmaaldrich.com The structure of this compound, with its potential for hydrogen bonding (via the sulfamoyl group) and π-π stacking (via the aromatic ring), makes it a candidate for participating in self-assembly processes. reading.ac.uknih.gov
These interactions can drive the formation of well-defined supramolecular architectures like gels, liquid crystals, or other nanostructures. nih.gov For example, the presence of amide groups in other molecules has been shown to promote the formation of hydrogen-bonded self-assembled structures. mdpi.com Similarly, the functional groups in this compound could direct its assembly into ordered structures, potentially leading to materials with interesting optical or electronic properties. The study of how side chain functionalization influences self-assembly in both solution and the solid state is an active area of research. rsc.org
Catalysis and Ligand Design
The unique structural characteristics of this compound, specifically the presence of sulfamoyl and nitro functional groups, suggest its potential as a versatile component in various catalytic systems. These groups can influence the electronic and steric properties of the molecule, making it a candidate for both ligand design in metal-catalyzed reactions and as a primary molecule in organocatalysis.
Design of Ligands for Metal-Catalyzed Reactions
The design of effective ligands is crucial for the advancement of metal-catalyzed reactions, and this compound possesses key features that could be exploited for this purpose. The sulfamoyl group (-SO₂NH₂) and the nitro group (-NO₂) can act as potential coordination sites for metal ions. The nitrogen and oxygen atoms in these groups have lone pairs of electrons that can be donated to a metal center, forming a stable complex.
The coordination ability of sulfonamide-containing ligands is well-documented. They can act as monodentate or bidentate ligands, coordinating to a metal center through the nitrogen and/or oxygen atoms of the sulfamoyl group. The specific coordination mode would depend on the reaction conditions and the nature of the metal ion. The presence of the electron-withdrawing nitro group on the aromatic ring can modulate the electron density on the sulfamoyl group, thereby influencing the strength of the metal-ligand bond. This electronic tuning is a critical aspect of ligand design, as it can impact the catalytic activity and selectivity of the resulting metal complex.
Table 1: Potential Coordination Sites of this compound for Metal Ions
| Functional Group | Potential Coordinating Atoms | Potential Role in Catalysis |
|---|---|---|
| Sulfamoyl (-SO₂NH₂) | Nitrogen, Oxygen | Formation of stable metal complexes, influencing catalyst stability and solubility. |
| Nitro (-NO₂) | Oxygen | Modulation of electronic properties of the ligand, potential for redox activity. |
Further research could explore the synthesis of various metal complexes with this compound as a ligand and evaluate their efficacy in a range of catalytic transformations, such as cross-coupling reactions or oxidations.
Exploration in Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The structure of this compound suggests its potential utility in this field. The acidic proton of the sulfamoyl group (N-H) could participate in hydrogen bond-donating catalysis. This interaction can activate electrophiles, making them more susceptible to nucleophilic attack.
Furthermore, the strong electron-withdrawing nature of both the nitro and sulfamoyl groups significantly lowers the electron density of the aromatic ring. This electronic feature could be harnessed in reactions where the catalyst is required to act as an electron-acceptor or to stabilize an anionic intermediate. For instance, it could potentially catalyze reactions through charge-transfer interactions or by acting as a Brønsted acid.
Table 2: Potential Organocatalytic Applications of this compound
| Catalytic Mode | Key Structural Feature | Potential Reactions |
|---|---|---|
| Hydrogen Bond Donation | Acidic N-H of the sulfamoyl group | Diels-Alder reactions, Friedel-Crafts reactions, Michael additions. |
| Brønsted Acid Catalysis | Acidic N-H of the sulfamoyl group | Acetalization, esterification. |
The exploration of this compound in these and other organocatalytic systems could lead to the development of novel and efficient catalytic methodologies.
Analytical Standards and Reference Compounds in Environmental Chemistry
In environmental chemistry, the availability of pure and well-characterized analytical standards is essential for the accurate identification and quantification of pollutants. This compound, due to its specific combination of functional groups, could serve as a valuable reference compound, particularly for the analysis of metabolites of sulfonamide-based pollutants.
Sulfonamides are a class of compounds used in various applications, including as herbicides and pharmaceuticals. Their presence and the presence of their degradation products in the environment are of growing concern. The structural similarity of this compound to potential metabolites of certain sulfonamides makes it a suitable candidate for use as a reference standard in chromatographic and spectroscopic analytical methods.
For example, in liquid chromatography-mass spectrometry (LC-MS) analysis, the compound would exhibit a characteristic retention time and mass-to-charge ratio, allowing for its unambiguous identification. Its use as an internal or external standard would enable the precise quantification of structurally related analytes in environmental samples such as water, soil, or biological tissues.
Table 3: Suitability of this compound as an Analytical Standard
| Analytical Technique | Relevant Property | Application in Environmental Analysis |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Defined retention time | Method development for separation of sulfonamide metabolites. |
| Mass Spectrometry (MS) | Unique mass-to-charge ratio and fragmentation pattern | Accurate identification and confirmation of related pollutants. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic chemical shifts and coupling constants | Structural elucidation and purity assessment of the standard itself and related compounds. |
The synthesis of a high-purity version of this compound would be the first step towards its validation and establishment as a certified reference material for environmental monitoring studies.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Cost-Effective Synthetic Routes
The synthesis of polysubstituted aromatic compounds like Methyl 4-nitro-2-sulfamoylbenzoate often involves multi-step processes that can be resource-intensive and generate significant waste. libretexts.orgpressbooks.pub A primary challenge lies in developing more sustainable and economically viable synthetic pathways.
Current approaches to similar compounds, such as 2-nitro-4-methylsulfonylbenzoic acid, often rely on strong oxidizing agents and harsh reaction conditions. asianpubs.orggoogle.comgoogle.com Future research should focus on greener alternatives. This includes the use of milder, more environmentally friendly oxidizing agents to reduce waste and improve safety. google.com For instance, processes utilizing hydrogen peroxide with catalysts like CuO/Al2O3 have shown promise in related syntheses, offering a pathway to reduce the use of more hazardous reagents. asianpubs.org
The synthesis of the precursor, 2-nitro-4-methylsulfonylbenzoic acid, has been achieved through methods like the oxidation of 2-nitro-4-methylsulfonyltoluene. asianpubs.orgchemicalbook.com The subsequent esterification to the methyl ester is a critical step. While traditional methods using agents like thionyl chloride followed by methanol (B129727) are effective, they produce stoichiometric waste. nih.govnih.gov Research into catalytic esterification methods would be a significant advancement.
The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, could dramatically improve efficiency and reduce costs. This would minimize the need for purification of intermediates, saving time, solvents, and energy.
Deeper Understanding of Structure-Reactivity Relationships in Highly Substituted Benzoates
The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing nature of the nitro and sulfamoyl groups significantly influences the electrophilicity of the aromatic ring and the reactivity of the ester group. A comprehensive understanding of these structure-reactivity relationships is crucial for predicting the compound's behavior in chemical reactions and for designing new applications.
Kinetic studies on related substituted benzoates have provided a framework for understanding these relationships. nih.gov However, the specific combination of a nitro group at the 2-position and a sulfamoyl group at the 4-position presents a unique electronic environment that warrants dedicated investigation.
Future research should involve systematic studies where the nature and position of the substituents are varied. This would allow for the quantification of electronic and steric effects on reaction rates and mechanisms. Such studies could employ techniques like Hammett analysis to correlate reaction rates with substituent constants, providing valuable insights into the electronic demands of different transformations.
Exploration of Novel Chemical Transformations and Derivatizations
The functional groups present in this compound offer multiple avenues for further chemical transformations and the synthesis of novel derivatives. The future of this compound lies in its potential as a versatile building block. frontiersin.org
The nitro group can be reduced to an amine, opening up a wide range of possibilities for derivatization, such as the formation of amides, sulfonamides, and various heterocyclic structures. nih.govnih.gov The resulting amino-sulfamoylbenzoate derivatives could be of interest in medicinal chemistry, as the sulfonamide group is a well-known pharmacophore. nih.govekb.egjbclinpharm.orgnih.gov
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions. The aromatic ring itself can potentially undergo nucleophilic aromatic substitution, although the specific conditions for such reactions would need to be carefully explored. The development of a diverse library of derivatives based on this scaffold is a key area for future research.
Integration with Emerging Chemical Technologies (e.g., flow chemistry, electrochemistry)
Modern chemical synthesis is increasingly benefiting from the adoption of emerging technologies like flow chemistry and electrochemistry. These technologies offer significant advantages in terms of safety, efficiency, and scalability, and their application to the synthesis and modification of this compound represents a promising research direction.
Flow Chemistry:
Continuous flow processes can offer better control over reaction parameters such as temperature and mixing, which is particularly important for potentially hazardous reactions like nitrations. nih.govdntb.gov.ua The synthesis of nitroaromatic esters has been successfully demonstrated in flow reactors, highlighting the potential for safer and more efficient production. youtube.com Applying flow chemistry to the synthesis of this compound could lead to improved yields, higher purity, and a more streamlined manufacturing process.
Electrochemistry:
Electrochemical methods provide a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical synthesis of sulfamides and other sulfonamide derivatives has been reported, suggesting that the sulfamoyl group in the target molecule could be introduced or modified using electrochemical techniques. dntb.gov.uarsc.orgrsc.org Furthermore, electrochemical reduction could be a clean method for converting the nitro group to an amine.
Computational Design of this compound Analogues with Tunable Properties (e.g., reactivity, selectivity)
Computational chemistry and in silico drug design are powerful tools for accelerating the discovery and optimization of new molecules. researchgate.netresearchgate.net These methods can be applied to design analogues of this compound with specific, tunable properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of compounds with their biological activity or chemical reactivity. ekb.egjbclinpharm.orgnih.govnih.gov By generating a virtual library of analogues with variations in the substituents on the aromatic ring, it would be possible to predict their properties without the need for extensive synthesis and testing.
For example, by modifying the substituents, it may be possible to fine-tune the electronic properties of the molecule to enhance its reactivity in a desired transformation or to optimize its interaction with a biological target. Computational methods can also be used to predict properties such as solubility and metabolic stability, which are crucial for the development of new therapeutic agents. The design of analogues with improved properties based on computational predictions is a key unresolved challenge with significant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
